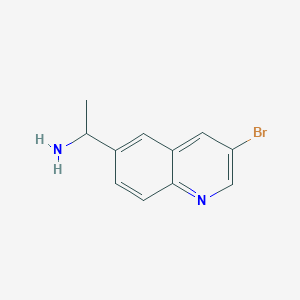
1-(3-Bromoquinolin-6-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromoquinolin-6-yl)ethanamine is a useful research compound. Its molecular formula is C11H11BrN2 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Scientific Research Applications
1-(3-Bromoquinolin-6-yl)ethanamine has been investigated for its potential in several areas:
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, derivatives of quinoline compounds, including this compound, have shown promising anti-mycobacterial activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications to the quinoline scaffold can enhance antimicrobial potency while reducing cytotoxicity to human cells .
Cancer Research
The compound's ability to inhibit certain cancer cell lines has been documented. Research indicates that quinoline derivatives can affect cell proliferation and induce apoptosis in cancer cells. For example, studies have demonstrated that related compounds exhibit cytotoxic effects on various tumor cell lines, suggesting that this compound may serve as a lead compound in developing new anticancer agents .
Neurological Disorders
Quinoline derivatives are being explored for their potential neuroprotective effects. Compounds similar to this compound have been shown to interact with neurotransmitter systems, indicating possible applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease .
Case Study 1: Antimycobacterial Activity
In a study focusing on anti-mycobacterial agents, researchers synthesized several analogs of quinoline derivatives, including this compound. The results indicated that certain modifications led to enhanced activity against Mycobacterium bovis BCG with minimal cytotoxic effects on human endothelial cells (HUVECs). The most potent analog exhibited an IC50 value of 6.25 µM against M. bovis BCG, demonstrating the therapeutic potential of these compounds .
Case Study 2: Cancer Cell Inhibition
A series of experiments evaluated the cytotoxic effects of various quinoline derivatives on cancer cell lines. The findings revealed that compounds structurally related to this compound showed significant inhibition of cell growth in breast and lung cancer models, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .
Comparative Analysis Table
| Compound | Target Activity | IC50 (µM) | Cytotoxicity (IC50 against HUVECs) |
|---|---|---|---|
| This compound | Anti-mycobacterial | 6.25 | >18 |
| Analog A | Anti-cancer (breast cells) | 12.5 | <15 |
| Analog B | Anti-cancer (lung cells) | 9.0 | <20 |
属性
CAS 编号 |
1150618-24-8 |
|---|---|
分子式 |
C11H11BrN2 |
分子量 |
251.12 g/mol |
IUPAC 名称 |
1-(3-bromoquinolin-6-yl)ethanamine |
InChI |
InChI=1S/C11H11BrN2/c1-7(13)8-2-3-11-9(4-8)5-10(12)6-14-11/h2-7H,13H2,1H3 |
InChI 键 |
RBSRHKUMFVBXDC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=CC(=CN=C2C=C1)Br)N |
规范 SMILES |
CC(C1=CC2=CC(=CN=C2C=C1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















